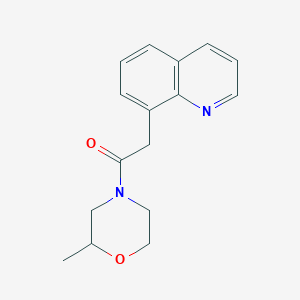
N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide, also known as ESI-09, is a synthetic small molecule that has been shown to selectively inhibit the activity of Epithelial Sodium Channels (ENaC). ENaC plays a crucial role in the regulation of sodium and water homeostasis in various epithelial tissues, including the lungs, kidneys, and colon. Therefore, ESI-09 has garnered significant attention as a potential therapeutic agent for the treatment of various diseases, including cystic fibrosis, hypertension, and edema.
Mécanisme D'action
N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide exerts its effects by binding to a specific site on the extracellular domain of ENaC, leading to a conformational change that inhibits channel activity. This results in a reduction in sodium and water reabsorption, leading to improved fluid clearance in various epithelial tissues.
Biochemical and Physiological Effects:
N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide has been shown to have several biochemical and physiological effects, including reduced sodium and water reabsorption, improved lung function, and reduced blood pressure. Additionally, N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide has been shown to reduce inflammation and oxidative stress in various preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide has several advantages for use in lab experiments, including its selectivity for ENaC, its ability to improve fluid clearance in various epithelial tissues, and its potential therapeutic applications for various diseases. However, there are also some limitations to using N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide in lab experiments, including its relatively low potency and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for research on N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide, including further optimization of its pharmacokinetic properties, evaluation of its safety and efficacy in clinical trials, and investigation of its potential therapeutic applications for various diseases. Additionally, further studies are needed to elucidate the underlying mechanisms of N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide's effects on ENaC and to identify potential off-target effects.
Méthodes De Synthèse
N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methylbutan-2-amine with 2-chloroquinoline-3-carboxylic acid, followed by cyclization and subsequent acylation. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide has been extensively studied in various preclinical models, including in vitro and in vivo experiments. In vitro studies have demonstrated that N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide can selectively inhibit ENaC activity without affecting other ion channels or transporters. In vivo studies have shown that N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide can improve lung function in a mouse model of cystic fibrosis and reduce blood pressure in hypertensive rats.
Propriétés
IUPAC Name |
N-(2-methylbutan-2-yl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-15(2,3)17-14(19)11-9-10-7-5-6-8-12(10)16-13(11)18/h5-9H,4H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNYEFHFIRRNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7507998.png)

![2-[(3,5-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7508008.png)








